molecular formula C7H12N2O2 B13302299 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione

3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione

Cat. No.: B13302299
M. Wt: 156.18 g/mol
InChI Key: PRSUKZUOODOWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C7H12N2O2 It is a derivative of pyrrolidine-2,5-dione, featuring an amino group and an isopropyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2,5-dioxopyrrolidine with isopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidine-2,5-dione derivatives.

Scientific Research Applications

3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The amino group and the pyrrolidine ring structure allow it to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(methyl)pyrrolidine-2,5-dione: Similar structure but with a methyl group instead of an isopropyl group.

    3-Amino-1-(ethyl)pyrrolidine-2,5-dione: Similar structure but with an ethyl group instead of an isopropyl group.

    3-Amino-1-(butyl)pyrrolidine-2,5-dione: Similar structure but with a butyl group instead of an isopropyl group.

Uniqueness

3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different interactions with molecular targets compared to its analogs with other alkyl groups.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3-amino-1-propan-2-ylpyrrolidine-2,5-dione

InChI

InChI=1S/C7H12N2O2/c1-4(2)9-6(10)3-5(8)7(9)11/h4-5H,3,8H2,1-2H3

InChI Key

PRSUKZUOODOWMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)CC(C1=O)N

Origin of Product

United States

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